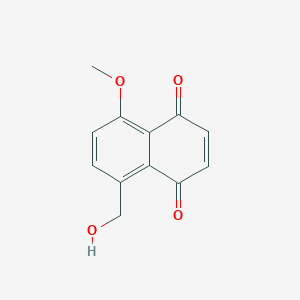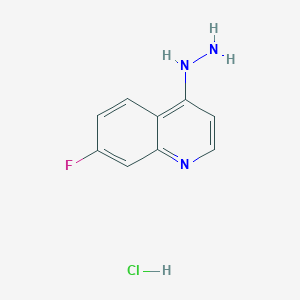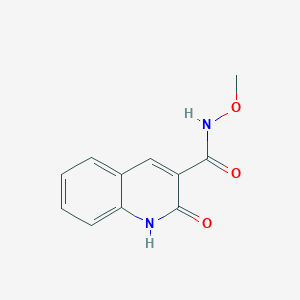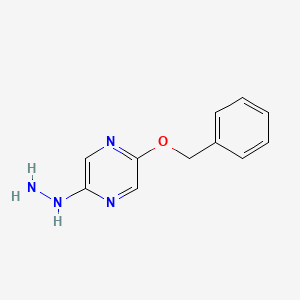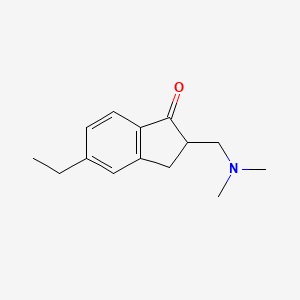
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a dimethylamino group, an ethyl group, and an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5-ethyl-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- Dimethylaminoethanol
- Dimethylaminopropylamine
Uniqueness
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, such as the indanone core and the presence of both dimethylamino and ethyl groups. These features confer distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-5-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H19NO/c1-4-10-5-6-13-11(7-10)8-12(14(13)16)9-15(2)3/h5-7,12H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
RLCWBKHCBYZAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(=O)C(C2)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)


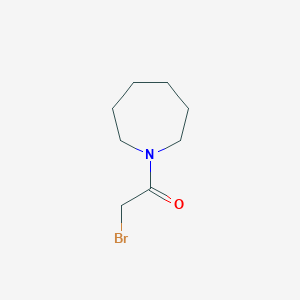
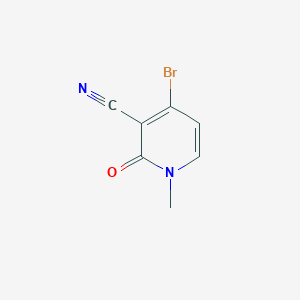

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
